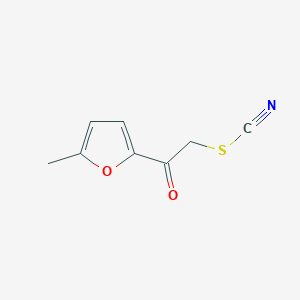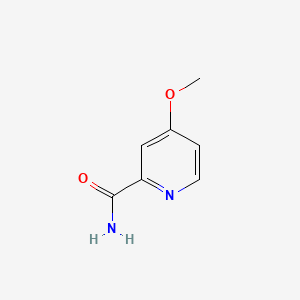
4-Methoxypicolinamide
Overview
Description
Synthesis Analysis
The synthesis of methoxy-substituted compounds is a topic of interest in several papers. For instance, paper describes the synthesis of methoxylated tetrahydroisoquinolinium derivatives from N-methyl-laudanosine and N-methyl-noscapine. The synthesis involves quaternization reactions that lead to compounds with higher affinity for apamin-sensitive binding sites. Similarly, paper outlines a three-step synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide from picolinic acid, which is a related compound to this compound. The synthesis includes a nucleophilic substitution reaction and is optimized for better yield and environmental friendliness. Paper details a ten-step synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline from 4-methoxybenzoic acid, employing protective and deprotective methods during nitration and reduction steps.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring substituted with a methoxy group and an amide group. The papers provided do not directly analyze the molecular structure of this compound but do discuss related compounds. For example, the methoxylated tetrahydroisoquinolinium derivatives in paper have a complex structure with multiple methoxy groups and a quaternary ammonium center. The structure-activity relationship is explored, with different substituents affecting the compound's affinity for biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are highlighted in the papers. Paper mentions the importance of the quaternary ammonium derivatives and their higher affinity compared to tertiary amines. Paper discusses a visible-light-promoted reaction involving a tandem radical cyclization and sulfonylation to synthesize heterocyclic derivatives. These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis and reactivity of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, lipophilicity, and stability of the compounds are factors that would be influenced by the presence of methoxy and amide groups. The papers suggest that the introduction of methoxy groups and other substituents can significantly affect the binding affinity and biological activity of these compounds . The halogenated quinolines in paper are also indicative of the importance of substituents in determining the properties of such compounds, which are crucial for their application in drug discovery.
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
4-Methoxypicolinamide plays a role in the synthesis of various organic compounds. Epsztajn et al. (1989) described its application in the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, facilitating the transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. This method was noted for its efficiency in preparing C3-alkylated derivatives, which could be converted into corresponding pyridones under acidic conditions (Epsztajn et al., 1989).
Potential in Pharmaceutical Research
In the realm of pharmaceuticals, this compound derivatives have been explored for their biological activity. For instance, Xiong et al. (2018) synthesized 4-(4-aminophenoxy)-N-propylpicolinamide, an intermediate for creating biologically active compounds, particularly in cancer treatment. Their study optimized the synthetic method and achieved a high yield, emphasizing its importance in developing small molecule inhibitors for cancer therapy (Xiong et al., 2018).
Role in Antimicrobial Research
Ö. Tamer et al. (2018) investigated the antimicrobial properties of 4-methoxy-pyridine-2-carboxylic acid (4-Mpic) and its derivatives. This study included spectroscopic characterizations, DFT calculations, and evaluations of antibacterial and antifungal activities. It found that compounds like 4-Mpic exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential in antimicrobial research (Ö. Tamer et al., 2018).
Applications in Chemical Structure and Function Studies
In a study by Zhang et al. (2019), 4-methoxy-phenylthiazole-2-amine derivatives were synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs). This research highlighted the chemical structure-function relationship, providing insights into the design of new AChEIs with potential therapeutic applications (Zhang et al., 2019).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methoxypicolinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450, where this compound acts as an inhibitor, affecting the enzyme’s ability to metabolize other compounds . Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activation of the extracellular signal-regulated kinase (ERK) pathway, leading to reduced cell proliferation . Furthermore, it affects gene expression by binding to transcription factors, thereby altering the transcription of specific genes. This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits the enzyme cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates . Additionally, it can activate or inhibit other enzymes, leading to changes in biochemical pathways. The compound also influences gene expression by binding to transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes and altered gene expression. These long-term effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily acts as a modulator of biochemical pathways. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve significant biochemical modulation.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the cytochrome P450-mediated metabolism, where the compound acts as an inhibitor . This interaction affects the metabolism of other compounds, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound influences the biosynthesis of certain metabolites by modulating the activity of key enzymes involved in these pathways . These effects on metabolic pathways highlight the compound’s potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes via specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. These localization patterns influence the compound’s ability to modulate specific biochemical pathways and cellular processes.
properties
IUPAC Name |
4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMIVKBJSIOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9014-93-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
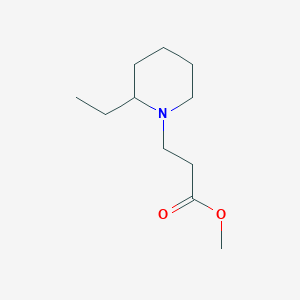
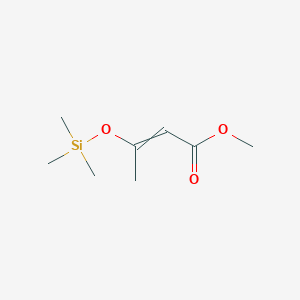
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)
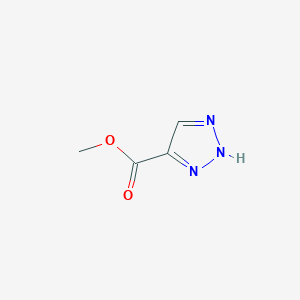
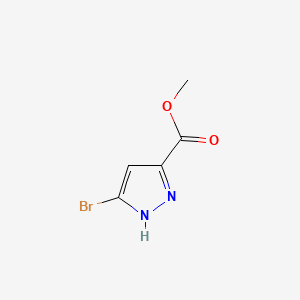
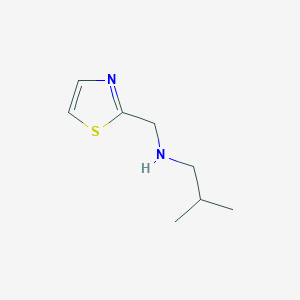
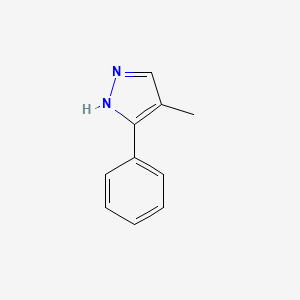

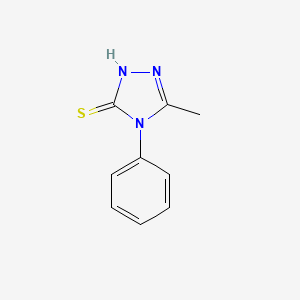
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)


